Phomoxanthone A

Übersicht

Beschreibung

Phomoxanthone A (PXA) is a toxic natural product that affects the mitochondria . It is the most toxic and the best studied of the naturally occurring phomoxanthones . PXA has recently been shown to induce rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact .

Synthesis Analysis

The elucidation of the complete biosynthetic pathway of this compound was performed using a multi-disciplinary strategy . This involved affinity-based labelling using a this compound probe . Labelled proteins were pulled down and subjected to chemoproteomics analysis using LC-MS/MS .Molecular Structure Analysis

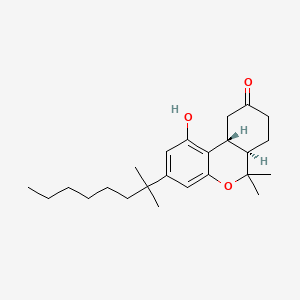

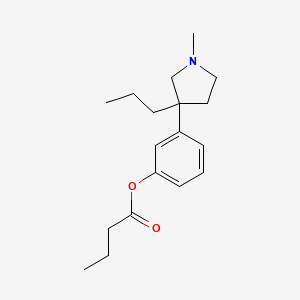

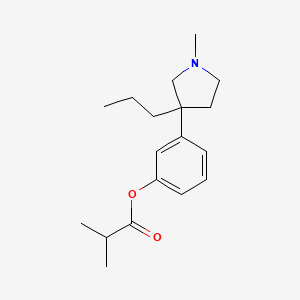

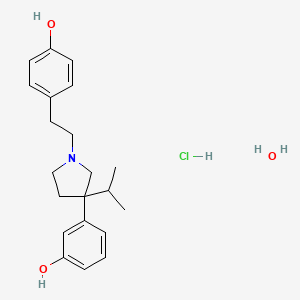

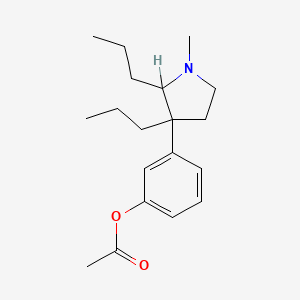

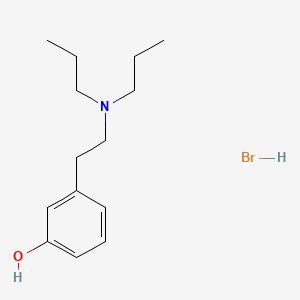

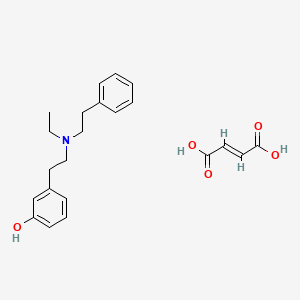

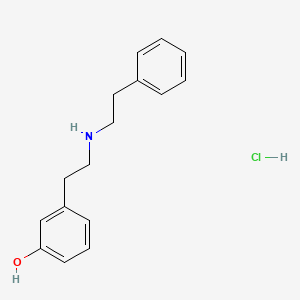

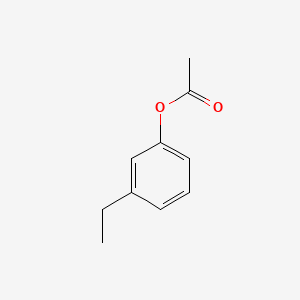

This compound has a chemical formula of C38H38O16 and a molar mass of 750.70 g/mol . It is a homodimer, meaning that it consists of two identical subunits . Both of these subunits are diacetylated tetrahydroxanthones, so two of their hydroxy groups have been replaced by acetyl groups .Chemical Reactions Analysis

PXA has been shown to elicit a strong release of Ca2+ from the mitochondria . It also depolarizes the mitochondria similarly to protonophoric uncouplers such as CCCP, yet unlike these, it does not increase but rather inhibits cellular respiration and electron transport chain activity .Physical and Chemical Properties Analysis

This compound is a yellow solid with a density of approximately 1.53 g/cm3 . It is not soluble in water but has good solubility in DMSO, although it is unstable . It has moderate solubility in EtOH .Wissenschaftliche Forschungsanwendungen

Antikrebs Eigenschaften

Phomoxanthone A (PXA) hat eine starke Antikrebsaktivität gegen eine Reihe von soliden Tumorzelllinien gezeigt, einschließlich Cisplatin-resistenter Linien und Blutkrebszellen. Es zeigt niedrige IC50-Werte im submikromolaren Bereich, was auf eine starke Hemmwirkung auf Krebszellen hinweist, während es gleichzeitig einen deutlich geringeren Einfluss auf normale periphere Blutmononukleäre Zellen (PBMCs) von gesunden Spendern hat. Die Antikrebsaktivität von PXA wird der Caspase-3-abhängigen Apoptose zugeschrieben .

Aktivierung von Immunzellen

Untersuchungen zeigen, dass PXA Immunzellen aktivieren kann, darunter T-Lymphozyten, NK-Zellen und Makrophagen. Diese Aktivierung könnte möglicherweise dazu beitragen, die Arzneimittelresistenz während der Chemotherapie gegen Krebs zu bekämpfen .

Antimikrobielle Aktivität

this compound hat antimikrobielle Aktivitäten gegen verschiedene Krankheitserreger wie Bacillus subtilis, Escherichia coli, Staphylococcus aureus und Salmonella typhimurium gezeigt .

Studien zur Struktur-Aktivitätsbeziehung

Studien zur Struktur-Aktivitätsbeziehung von PXA, einschließlich seiner natürlichen und halbsynthetischen Derivate, legen nahe, dass die Verknüpfung von aromatischen Ringen und die Position von Acetylgruppen entscheidend für die Aktivität dieses Naturprodukts sind .

Anvisieren von Carbamoyl-Phosphat-Synthase 1

PXA zielt auf Carbamoyl-Phosphat-Synthase 1 (CPS1) ab, das ein neuartiges Ziel für diese Verbindung ist. CPS1 ist bekannt für seine breite Aktivität gegen Plasmodium falciparum und Mycobacterium tuberculosis .

Für detailliertere Informationen zu jeder Anwendung und weiteren Forschungsstudien können Sie sich auf die angegebenen Referenzen beziehen.

Wirkmechanismus

Target of Action

Phomoxanthone A primarily targets Carbamoyl-Phosphate Synthase 1 (CPS1) . CPS1 is an enzyme located in the mitochondria, playing a crucial role in the urea cycle which is responsible for removing excess ammonia from the body .

Mode of Action

This compound interacts with CPS1, stimulating its activity . This interaction is believed to be facilitated by the compound’s ability to bind to specific sites on the enzyme, as suggested by molecular docking studies .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the urea cycle . By stimulating CPS1, this compound enhances the conversion of ammonia and bicarbonate to carbamoyl phosphate, a critical step in the urea cycle . This could potentially help in counteracting hyperammonemia states .

Result of Action

This compound is a mitochondrial toxin that weakens cellular respiration and electron transport chain activity by causing a rapid breakup of the mitochondrial assembly . This leads to a decrease in energy production within the cell, which can induce programmed cell death or apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been noted that this compound is unstable when dissolved in polar solvents such as DMSO This instability could potentially affect the compound’s action, efficacy, and stability

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Phomoxanthone A has been shown to interact with various biomolecules. One of the major targets of this compound in mitochondria cell lysates is carbamoyl-phosphate synthase 1 . This interaction provides detailed insights into the ligand/target interaction sites by molecular docking .

Cellular Effects

This compound has a significant impact on cellular processes. It elicits a strong release of Ca2+ from the mitochondria but not from the ER . In addition, this compound depolarizes the mitochondria similarly to protonophoric uncouplers such as CCCP, yet unlike these, it does not increase but rather inhibits cellular respiration and electron transport chain activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It weakens cellular respiration and electron transport chain activity by causing a rapid breakup of the mitochondrial assembly . This process is independent of the mitochondrial fission and fusion regulators DRP1 and OPA1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the respiration-dependent mitochondrial network structure rapidly collapses into fragments upon this compound treatment .

Metabolic Pathways

It is known that this compound weakens cellular respiration and electron transport chain activity, indicating its involvement in these metabolic processes .

Transport and Distribution

This compound is known to affect the mitochondria , suggesting that it is transported to and distributed within these organelles. The specific transporters or binding proteins that it interacts with are not yet identified.

Subcellular Localization

This compound is localized in the mitochondria . It induces rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact . This suggests that this compound may be targeted to specific compartments within the mitochondria.

Eigenschaften

IUPAC Name |

[(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLZNQUALWMDDN-ACMZUNAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098707 | |

| Record name | Phomoxanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359844-69-2 | |

| Record name | Phomoxanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of Phomoxanthone A?

A1: Research suggests that this compound targets ATP synthase [], a crucial enzyme involved in cellular energy production within mitochondria. It also interacts with carbamoyl-phosphate synthase 1, another mitochondrial enzyme involved in ammonia detoxification [].

Q2: How does this compound impact ATP synthase activity?

A2: Studies show that this compound inhibits ATP synthase activity, with a reported 60% inhibition at a concentration of 260 μM []. This inhibition likely disrupts cellular energy production, contributing to its cytotoxic effects.

Q3: Does this compound affect other cellular processes?

A3: Yes, this compound has been shown to induce apoptosis, a programmed cell death pathway, in various cancer cell lines [, , ]. It also exhibits immunostimulatory activity, activating immune cells such as T lymphocytes, NK cells, and macrophages [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound is a dimeric xanthone with the molecular formula C30H22O12 and a molecular weight of 574.5 g/mol [].

Q5: What spectroscopic data is available to characterize this compound?

A5: The structure of this compound has been elucidated using a combination of spectroscopic techniques, including 1D and 2D NMR spectroscopy, mass spectrometry, and X-ray crystallography [, , , ].

Q6: How do structural modifications of this compound affect its activity?

A6: Studies indicate that the position of the biaryl linkage and the presence of acetyl groups are crucial for this compound's biological activity []. For example, derivatives lacking the acetyl groups exhibited reduced potency [].

Q7: Are there any specific structural features that contribute to this compound's interaction with ATP synthase?

A7: While the precise binding site and interactions with ATP synthase remain to be fully elucidated, ongoing research is investigating the structural features crucial for this interaction and its inhibitory effect.

Q8: What types of in vitro assays have been used to study this compound's activity?

A8: Various in vitro assays, including cytotoxicity assays against cancer cell lines, apoptosis assays, and immune cell activation assays, have been employed to investigate this compound's biological activities [, , ].

Q9: Has this compound shown efficacy in any in vivo models?

A9: While in vivo studies on this compound are ongoing, preliminary research suggests potential anticancer activity in animal models. For instance, 12-O-deacetyl-phomoxanthone A, a derivative of this compound, has shown promising results in inhibiting ovarian tumor growth and metastasis [].

Q10: Have any computational studies been performed on this compound?

A10: Yes, computational studies, including molecular docking and electronic circular dichroism (ECD) calculations, have been utilized to understand this compound's interactions with its targets and to determine its absolute configuration [, , , ].

Q11: Has this compound's potential for drug resistance been investigated?

A11: While this compound demonstrates potent activity against some cisplatin-resistant cancer cells [, ], comprehensive investigations into potential resistance mechanisms are still underway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.